![molecular formula C8H10O3 B14800575 (1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14800575.png)
(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties. The presence of a ketone group and a carboxylic acid group in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid typically involves the use of photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires special equipment and glassware, making it technically challenging and difficult to scale up. The reaction conditions often involve low temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow photochemistry. This approach allows for better control over reaction conditions and can be more easily scaled up for large-scale production. Additionally, advancements in photochemical reactor design have made it possible to achieve higher yields and purities in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alcohols, amines, and acid chlorides are used in the presence of catalysts like sulfuric acid or pyridine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: Its derivatives are used in the study of enzyme mechanisms and as inhibitors of specific biological pathways.
Medicine: The compound and its derivatives have potential therapeutic applications, including as anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of (1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ketone and carboxylic acid groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, its derivatives may inhibit enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a similar rigid structure but different functional groups.
Spirocyclic oxindoles: Compounds with a spirocyclic framework that share some structural similarities but have different chemical properties and applications.
(1S,5R)-Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate: A related compound with a different bicyclic structure and functional groups.
Uniqueness
(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific arrangement of functional groups and its rigid bicyclic framework. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
7-oxobicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c9-6-3-4-1-2-5(7(4)6)8(10)11/h4-5,7H,1-3H2,(H,10,11) |
InChI Key |
YVUNGMRDHUNPJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1CC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butylsulfinyl-6-(2,3-dihydrothiophen-2-yl)-4-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B14800500.png)
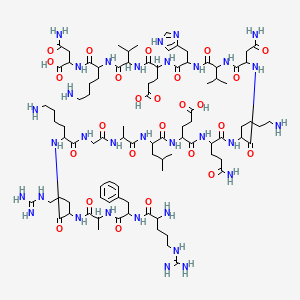
![1-[(3-Fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride](/img/structure/B14800517.png)
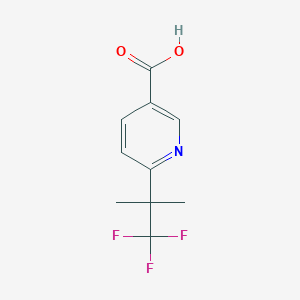
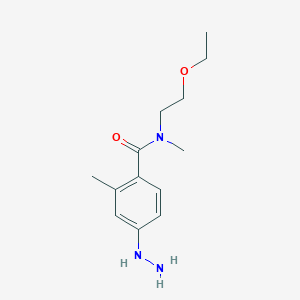
![((3AS,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2-phenyltetrahydrofuro[3,4-d][1,3,2]dioxaborol-4-yl)methanol](/img/structure/B14800532.png)
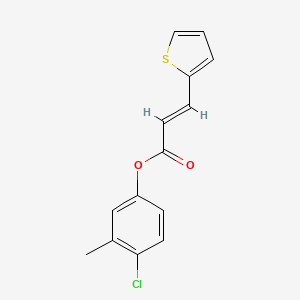
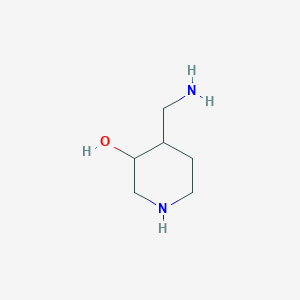
![4-{2-[(2-bromophenyl)carbonyl]hydrazinyl}-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B14800544.png)
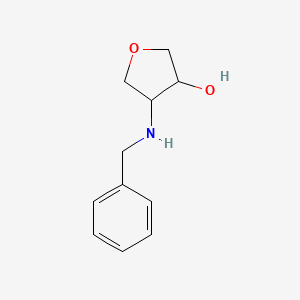
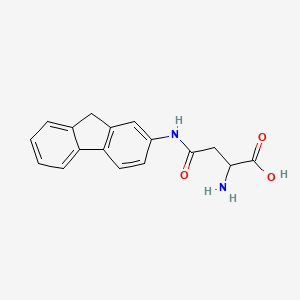
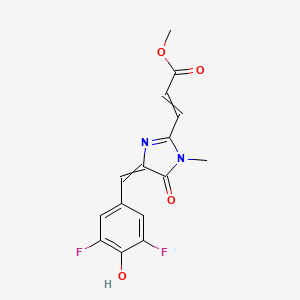
![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 4-[4,5-dihydro-5-(3-nitrophenyl)-1-(4-nitrophenyl)-1H-pyrazol-3-yl]-](/img/structure/B14800569.png)
![N'-[(4-tert-butylphenoxy)acetyl]-4-fluorobenzohydrazide](/img/structure/B14800570.png)
